3-Pyridinol, 4,5-bis(chloromethyl)-2-methyl-, hydrochloride
Overview
Description
3-Pyridinol, 4,5-bis(chloromethyl)-2-methyl-, hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes two chloromethyl groups and a methyl group attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 4,5-bis(chloromethyl)-2-methyl-, hydrochloride typically involves the chloromethylation of 3-pyridinol. This process can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require controlled temperatures and pH to ensure the selective chloromethylation at the 4 and 5 positions of the pyridine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 4,5-bis(chloromethyl)-2-methyl-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methylated pyridine derivatives.
Scientific Research Applications
3-Pyridinol, 4,5-bis(chloromethyl)-2-methyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 4,5-bis(chloromethyl)-2-methyl-, hydrochloride involves its reactive chloromethyl groups, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially disrupting their normal functions and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine: A structural analogue with a hydroxyl group instead of chloromethyl groups.
2,6-Bis(hydroxymethyl)pyridine: Another derivative with hydroxymethyl groups at different positions.
4-Chloromethyl-2-methylpyridine: A simpler analogue with only one chloromethyl group.
Uniqueness
3-Pyridinol, 4,5-bis(chloromethyl)-2-methyl-, hydrochloride is unique due to the presence of two chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis
Properties
IUPAC Name |
4,5-bis(chloromethyl)-2-methylpyridin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c1-5-8(12)7(3-10)6(2-9)4-11-5;/h4,12H,2-3H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVZSMMPINWWHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CCl)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498825 | |
Record name | 4,5-Bis(chloromethyl)-2-methylpyridin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39984-50-4 | |
Record name | 4,5-Bis(chloromethyl)-2-methylpyridin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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